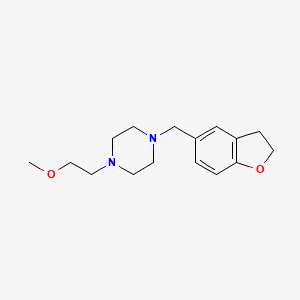![molecular formula C14H20N2O B7544970 [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)
[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone, also known as MPDM, is a chemical compound that has gained significant attention in scientific research due to its potential as a psychostimulant drug. MPDM is a synthetic compound that belongs to the family of cathinones, which are known for their stimulant effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone has been shown to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which are typical of stimulant drugs. It also increases locomotor activity and induces hyperactivity in animal models. Additionally, [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone has been shown to enhance cognitive function and memory retention in animal models.
Advantages and Limitations for Lab Experiments
[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. It has also been extensively studied in animal models, providing a wealth of data on its effects and mechanism of action. However, [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone has some limitations as a research tool. Its potential as a psychostimulant drug makes it difficult to separate the effects of the drug from those of the underlying psychiatric disorder. Additionally, the ethical concerns associated with the use of psychostimulant drugs in research may limit its application.
Future Directions
There are several future directions for research on [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone. One area of research is the development of more potent and selective analogs of [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone that may have greater therapeutic potential. Another area of research is the investigation of the long-term effects of [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone on the brain and behavior. Finally, research on the potential use of [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone as a treatment for psychiatric disorders such as ADHD and depression is an important direction for future research.
In conclusion, [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone is a synthetic compound that has gained significant attention in scientific research due to its potential as a psychostimulant drug. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone has the potential to be a valuable research tool in the study of psychiatric disorders and the development of novel treatments.
Synthesis Methods
The synthesis of [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone involves the reaction of 4-chloroacetophenone with 4-(dimethylamino) benzaldehyde in the presence of sodium hydroxide and methanol. The resulting product is then treated with pyrrolidine and acetic anhydride to yield [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone. The synthesis method has been described in detail in various research papers.
Scientific Research Applications
[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone has been primarily studied for its potential as a psychostimulant drug. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, motivation, and attention. [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone has also been shown to enhance cognitive function and memory retention in animal models. These findings suggest that [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone may have potential as a treatment for various psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
properties
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15(2)11-12-5-7-13(8-6-12)14(17)16-9-3-4-10-16/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEPFUZEYGOKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
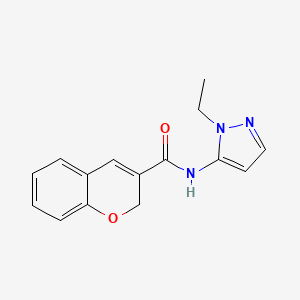
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
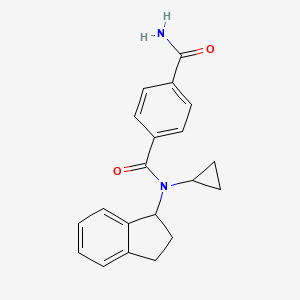
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
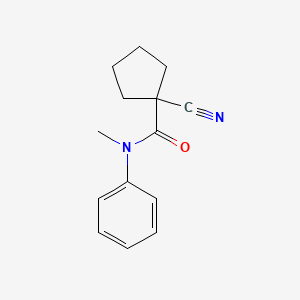
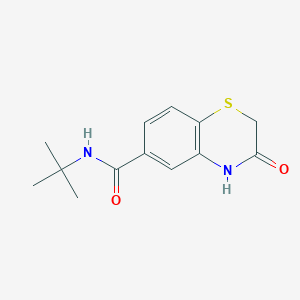

![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
